molecular formula C8H5F2NO5 B1413013 3,5-Difluoro-2-nitromandelic acid CAS No. 1806389-02-5

3,5-Difluoro-2-nitromandelic acid

Cat. No. B1413013
CAS RN: 1806389-02-5
M. Wt: 233.13 g/mol
InChI Key: IKJBMPBRMDCKBY-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitromandelic acid is an organic compound with the chemical formula C6H4F2NO4. It is a white, crystalline solid that is water-soluble and has a melting point of 199-202°C. This compound is used in a wide range of scientific and industrial applications, including synthesis and research.

Mechanism of Action

The mechanism of action of 3,5-difluoro-2-nitromandelic acid is not well understood. However, it is believed that the compound is metabolized in the body to form 3,5-difluoro-2-nitrobenzoic acid, which is then further metabolized to form 2-fluoro-3-nitrobenzoic acid. This compound is then further metabolized to form 2-fluoro-3-nitrophenol, which is then further metabolized to form 2-fluoro-3-nitrophenol sulfate. This compound is then further metabolized to form 2-fluoro-3-nitrophenol glucuronide, which is then further metabolized to form 2-fluoro-3-nitrophenol sulfate. This compound is then further metabolized to form 2-fluoro-3-nitrophenol sulfate glucuronide, which is then further metabolized to form 2-fluoro-3-nitrophenol sulfate sulfate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-difluoro-2-nitromandelic acid are not well understood. However, it is believed that the compound has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of various inflammatory mediators. Furthermore, 3,5-difluoro-2-nitromandelic acid has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, the compound has been shown to inhibit the activity of nitric oxide synthase (NOS), which is involved in the production of nitric oxide.

Advantages and Limitations for Lab Experiments

3,5-Difluoro-2-nitromandelic acid has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is easily available. Furthermore, it is a stable compound and can be stored for long periods of time without significant degradation. Additionally, the compound is soluble in water and most organic solvents, making it easy to use in a variety of experiments.
However, there are some limitations to using 3,5-difluoro-2-nitromandelic acid in laboratory experiments. The compound is toxic and should be handled with care. In addition, the compound can react with other compounds in the reaction mixture, leading to undesired side reactions. Furthermore, the compound can be difficult to purify due to the presence of other impurities.

Future Directions

There are several potential future directions for research involving 3,5-difluoro-2-nitromandelic acid. One potential direction is to explore the compound’s

Scientific Research Applications

3,5-Difluoro-2-nitromandelic acid is a useful reagent for the synthesis of heterocyclic compounds, such as 5-nitro-1,3-difluorobenzene, which is a useful intermediate for the synthesis of pharmaceuticals. It is also used as a starting material for the synthesis of other fluorinated compounds, such as 5-fluoro-2-nitrobenzoic acid. Furthermore, it is used in the synthesis of other nitro compounds, such as 5-nitro-2-trifluoromethylbenzoic acid.

properties

IUPAC Name

2-(3,5-difluoro-2-nitrophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO5/c9-3-1-4(7(12)8(13)14)6(11(15)16)5(10)2-3/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJBMPBRMDCKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)O)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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